Phytonadiol Sodium Diphosphate

CAS No.: 5988-22-7

Cat. No.: VC14591075

Molecular Formula: C31H48Na2O8P2

Molecular Weight: 656.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5988-22-7 |

|---|---|

| Molecular Formula | C31H48Na2O8P2 |

| Molecular Weight | 656.6 g/mol |

| IUPAC Name | disodium;[4-[hydroxy(oxido)phosphoryl]oxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] hydrogen phosphate |

| Standard InChI | InChI=1S/C31H50O8P2.2Na/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37;;/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37);;/q;2*+1/p-2/b25-20+;;/t23-,24-;;/m1../s1 |

| Standard InChI Key | LRWBGESCAPTUOY-CBQOWLQZSA-L |

| Isomeric SMILES | CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |

| Canonical SMILES | CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

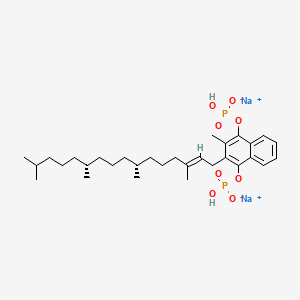

Phytonadiol sodium diphosphate (CAS 5988-22-7), also known as phytonadiol sodium diphosphate or Kayhydrin, is derived from dihydrophytonadione (phytonadiol) through esterification with diphosphoric acid and subsequent sodium salt formation . The parent compound, phytonadione (vitamin K₁), features a 2-methyl-1,4-naphthoquinone core with a phytyl side chain at the 3-position. Reduction of the quinone moiety yields phytonadiol (dihydrovitamin K₁), which is then functionalized with diphosphate groups to improve hydrophilicity . The structural formula is illustrated below:

Synthesis and Physicochemical Properties

The synthesis involves two primary steps:

-

Reduction of phytonadione: Catalytic hydrogenation converts the naphthoquinone ring to a hydroquinone, yielding phytonadiol .

-

Phosphorylation: Phytonadiol reacts with diphosphoryl chloride, followed by neutralization with sodium hydroxide to form the disodium salt .

Key physicochemical properties:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 656.64 g/mol | |

| Melting point | 138°C | |

| Solubility | Water, methanol | |

| Stability | Sensitive to light and oxidation |

The diphosphate groups confer water solubility (>50 mg/mL), enabling intravenous or intramuscular administration without lipid carriers .

Pharmacological Profile

Mechanism of Action

As a vitamin K analogue, phytonadiol sodium diphosphate serves as a cofactor for γ-glutamyl carboxylase, an enzyme essential for post-translational modification of clotting factors II, VII, IX, and X . Unlike phytonadione, which requires hepatic reduction to its hydroquinone form, phytonadiol sodium diphosphate is pre-activated, bypassing rate-limiting enzymatic steps . This property accelerates the restoration of clotting factor activity in warfarin-overdosed patients .

Pharmacokinetics

-

Absorption: Parenteral administration achieves peak plasma concentrations within 1–2 hours .

-

Distribution: Binds to albumin (85–90%) and lipoproteins due to its amphiphilic nature .

-

Metabolism: Dephosphorylation in the liver yields phytonadiol, which is further glucuronidated and excreted .

-

Elimination: Renal excretion (60–70%) and fecal elimination (30–40%) .

Comparative Analysis with Vitamin K₁ Derivatives

| Parameter | Phytonadione | Phytonadiol | Phytonadiol Sodium Diphosphate |

|---|---|---|---|

| Solubility | Lipid-soluble | Low water solubility | High water solubility |

| Administration routes | Oral, IM, IV | Limited | IV, IM |

| Onset of action | 4–6 hours | N/A | 1–2 hours (theoretical) |

| Stability | Light-sensitive | Stable | Light-sensitive |

Future Directions and Research Gaps

-

Clinical trials: Head-to-head comparisons between phytonadiol sodium diphosphate and standard phytonadione formulations are needed.

-

Stability optimization: Encapsulation in light-protective delivery systems could mitigate degradation .

-

Expanded indications: Potential roles in osteoporosis or vascular calcification warrant exploration, given vitamin K’s role in carboxylating osteocalcin .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume